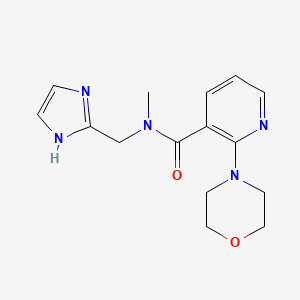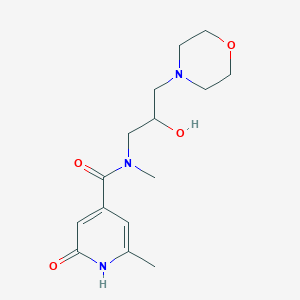![molecular formula C17H24FN3O2S B6965480 N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide](/img/structure/B6965480.png)
N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole moiety, which is often associated with enhanced biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorinated indole can then be further functionalized to introduce the piperidine and ethanesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The fluorinated indole moiety can enhance the compound’s binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but with an acetamide group instead of ethanesulfonamide.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Another fluorinated indole derivative with different functional groups.
Uniqueness
N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and properties. The presence of the piperidine and ethanesulfonamide groups can enhance its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c1-2-24(22,23)20-7-10-21-8-5-13(6-9-21)16-12-19-17-4-3-14(18)11-15(16)17/h3-4,11-13,19-20H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBNZOVFLCAMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1CCC(CC1)C2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965399.png)
![4-[4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965413.png)
![1-(2,4-dimethylpyrimidine-5-carbonyl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B6965421.png)
![6-methyl-4-[2-(3-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965422.png)
![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone](/img/structure/B6965424.png)
![[1-[2-(1,3-Dioxoisoindol-2-yl)acetyl]piperidin-3-yl]methanesulfonamide](/img/structure/B6965427.png)

![[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6965439.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6965451.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6965455.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B6965459.png)
![1-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-imidazol-1-ylpropan-1-one](/img/structure/B6965464.png)
![[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6965474.png)

